3-Fluoro-5-methyl-pyridine hydrochloride

Overview

Description

“3-Fluoro-5-methyl-pyridine hydrochloride” is a chemical compound with the CAS number 1373223-28-9 . It is used for research and development purposes . The compound is not intended for medicinal, household, or other uses .

Molecular Structure Analysis

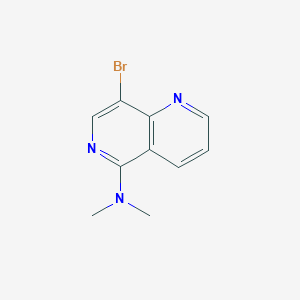

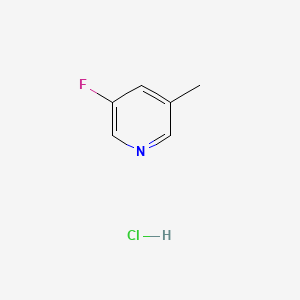

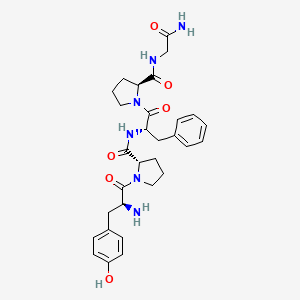

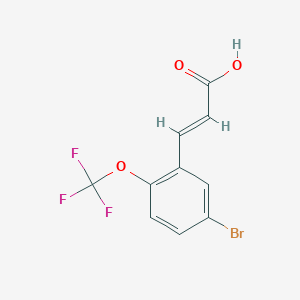

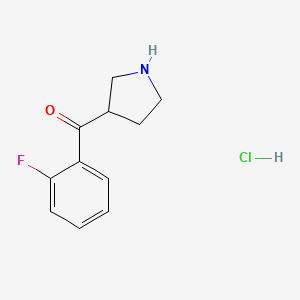

The molecular formula of “3-Fluoro-5-methyl-pyridine hydrochloride” is C6H7ClFN . The InChI code is 1S/C6H6FN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H .

Physical And Chemical Properties Analysis

“3-Fluoro-5-methyl-pyridine hydrochloride” is a white solid . It has a molecular weight of 147.58 .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Fluoro-5-methyl-pyridine hydrochloride is extensively used in organic synthesis, demonstrating its versatility as an intermediate. For instance, it serves as a key precursor in the development of novel pyridine derivatives by facilitating regioselective installation of functional groups. This capability enables the creation of complex molecules with potential applications in drug discovery and material science. A notable example includes the synthesis of pyridines substituted with different elements, highlighting innovative methodologies for modifying pyridine cores, such as dehalocyanation of iodopyridines and microwave-assisted hydrolysis of fluoropyridines to their corresponding pyridones (Kieseritzky & Lindström, 2010).

Catalysis and Methodology Development

The research also extends to the development of new catalytic methods that introduce functional groups onto the pyridine ring, demonstrating the chemical's adaptability in synthetic chemistry. For example, the C-3/5 methylation of pyridines using temporary dearomatisation shows an innovative approach to modifying the pyridine core, allowing for the efficient addition of methyl groups. This process leverages methanol and formaldehyde as reagents, showcasing a new avenue for the direct methylation of aromatic compounds (Grozavu et al., 2020).

Antiviral and Receptor Binding Studies

In the realm of pharmacology, derivatives of 3-Fluoro-5-methyl-pyridine have been evaluated for their binding properties to nicotinic acetylcholine receptors (nAChRs), demonstrating potential for the development of novel therapeutic agents. The synthesis and evaluation of specific analogues showcase their in vitro and in vivo receptor properties, offering insights into their selectivity and efficacy for α4β2-nAChRs. These studies provide a foundation for future research into the therapeutic applications of pyridine derivatives in treating neurological conditions (Ondachi et al., 2014).

Safety And Hazards

Future Directions

Fluorinated pyridines, including “3-Fluoro-5-methyl-pyridine hydrochloride”, are of interest due to their unique physical, chemical, and biological properties . They are often used in the development of new pharmaceuticals and agrochemicals . The synthesis of fluorinated pyridines is a challenging problem and a topic of ongoing research .

properties

IUPAC Name |

3-fluoro-5-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXBDFLCODOXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-methyl-pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)

![tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1445742.png)